(2-cyclopropylquinolin-4-yl)-(6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl)methanone
Description
(2-cyclopropylquinolin-4-yl)-(6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl)methanone is a complex organic compound that features a quinoline and pyrido[3,4-d]pyrimidine moiety
Properties
IUPAC Name |
(2-cyclopropylquinolin-4-yl)-(6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c25-20(24-8-7-14-10-21-12-22-19(14)11-24)16-9-18(13-5-6-13)23-17-4-2-1-3-15(16)17/h1-4,9-10,12-13H,5-8,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKYANLNKWOYES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC5=CN=CN=C5C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-cyclopropylquinolin-4-yl)-(6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the cyclopropylquinoline derivative and the pyrido[3,4-d]pyrimidine derivative, followed by a coupling reaction to form the methanone linkage. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2-cyclopropylquinolin-4-yl)-(6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or pyrido[3,4-d]pyrimidine moieties, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
(2-cyclopropylquinolin-4-yl)-(6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases or cancer.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2-cyclopropylquinolin-4-yl)-(6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound may inhibit or activate these targets, leading to its observed effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.
Pyrido[3,4-d]pyrimidine Derivatives: Compounds such as piritrexim and lapatinib, which have applications in cancer therapy.
Uniqueness
(2-cyclopropylquinolin-4-yl)-(6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl)methanone is unique due to its combined structural features of quinoline and pyrido[3,4-d]pyrimidine, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
